molecular formula C9H9N3O2 B11906704 6-Amino-2-methoxyquinazolin-4(3H)-one

6-Amino-2-methoxyquinazolin-4(3H)-one

Cat. No.: B11906704
M. Wt: 191.19 g/mol
InChI Key: WLAXFPSHLVGPAF-UHFFFAOYSA-N
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Description

6-Amino-2-methoxyquinazolin-4(3H)-one is a versatile quinazolinone-based chemical scaffold designed for medicinal chemistry and drug discovery research. This high-purity intermediate is strategically functionalized for further derivatization, enabling the construction of diverse compound libraries aimed at novel therapeutic targets. The core quinazolin-4(3H)-one structure is a privileged framework in drug development, with documented applications across multiple disease areas. Notably, closely related 2-aminoquinazolin-4(3H)-one derivatives have demonstrated potent antiviral activity against SARS-CoV-2 (IC50 values in the sub-micromolar range), showcasing their potential as leads for anti-coronavirus agents . Furthermore, structural analogs, particularly 2-(amino)quinazolin-4(3H)-one compounds, have shown exceptional promise as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) , with some derivatives exhibiting nanomolar potency and high selectivity indices in cellular models . The synthetic versatility of the quinazolinone core allows for efficient optimization of pharmacokinetic properties, such as microsomal stability, and fine-tuning of target activity . Researchers can leverage this compound to develop new chemical entities targeting infectious diseases and other pathologies. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-2-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,10H2,1H3,(H,11,12,13)

InChI Key

WLAXFPSHLVGPAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)N)C(=O)N1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 2 Methoxyquinazolin 4 3h One and Its Analogues

Strategic Approaches to the Quinazolinone Core Synthesis

The construction of the quinazolinone core has evolved from classical condensation methods to more sophisticated and efficient catalytic strategies. These modern approaches offer advantages such as milder reaction conditions, higher yields, greater functional group tolerance, and improved atom economy.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of quinazolinones. These reactions typically involve the condensation of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon (C1) source, followed by cyclization and often oxidation to furnish the aromatic quinazolinone ring.

One-step preparations from 2-aminobenzamides and orthoesters in the presence of acetic acid have been reported. nih.gov Simple 2-aminobenzamides can be converted to the corresponding quinazolinones by refluxing in absolute ethanol (B145695) with an orthoester and acetic acid. nih.gov For more complex or less reactive substrates, including those with additional basic nitrogen atoms, pressure tube conditions at elevated temperatures are often necessary to achieve good yields. nih.gov This method is tolerant of various functional groups on the benzamide (B126) ring. nih.gov

Phosphoric acid has also been utilized to promote the cyclocondensation of 2-amino-N-substituted benzamides with β-ketoesters, leading to 2,3-disubstituted quinazolin-4(3H)-ones through a selective C-C bond cleavage. nih.gov This approach is notable for being metal- and oxidant-free. organic-chemistry.org

Another approach involves the reaction of isatoic anhydride (B1165640) with amines and orthoesters under neat conditions at high temperatures to yield quinazolinones. nih.gov A related procedure utilizes ionic liquids to facilitate the reaction of isatoic anhydride with benzylamines, where the benzylic amine is oxidized in situ to an imine before cyclization. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

Starting MaterialsReagents and ConditionsProduct TypeYieldReference
2-Aminobenzamide, OrthoesterAcetic acid, Ethanol, Reflux2-Substituted quinazolin-4(3H)-oneHigh nih.gov
Substituted 2-Aminobenzamide, OrthoesterAcetic acid, Ethanol, 110 °C, Pressure tube2-Substituted quinazolin-4(3H)-oneHigh nih.gov
2-Amino-N-substituted benzamide, β-KetoesterPhosphoric acid2,3-Disubstituted quinazolin-4(3H)-oneExcellent nih.govorganic-chemistry.org
Isatoic anhydride, Amine, OrthoesterNeat, 120 °CQuinazolinoneClean cyclization nih.gov
Isatoic anhydride, BenzylamineIonic liquid, 120 °CQuinazolinone- nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, have emerged as powerful tools for the efficient construction of quinazolinone scaffolds. These protocols are highly convergent and atom-economical, often allowing for the rapid generation of molecular diversity.

A notable example is the palladium-catalyzed three-component reaction for the synthesis of quinazolin-4(3H)-ones from readily available 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org This methodology proceeds via a palladium-catalyzed isocyanide insertion/cyclization sequence and offers operational simplicity, yielding products in moderate to excellent yields. acs.org

Another versatile MCR involves the reaction of isatoic anhydride, amines, and cyclic ketones catalyzed by acetic acid. This one-pot approach provides facile access to spiro-fused quinazolinones in high yields and tolerates a broad range of functional groups. frontiersin.org

Furthermore, a one-pot, three-component annulation approach for the synthesis of quinazoline (B50416) derivatives has been demonstrated through the reaction of diversely substituted benzaldehydes, benzylamines, and anilines. mdpi.com

Table 2: Overview of Multicomponent Reactions for Quinazolinone Synthesis

ComponentsCatalyst/PromoterProduct TypeKey FeaturesReference
2-Aminobenzamide, Aryl halide, tert-Butyl isocyanidePalladiumQuinazolin-4(3H)-oneIsocyanide insertion/cyclization acs.org
Isatoic anhydride, Aryl amine, Cyclic ketoneAcetic acidSpiro-fused quinazolinoneOne-pot, high yields frontiersin.org
Benzaldehyde, Benzylamine, Aniline (B41778)-Quinazoline derivativeThree-component annulation mdpi.com

Catalytic Synthesis Innovations

Recent years have witnessed a surge in the development of innovative catalytic methods for quinazolinone synthesis. These approaches, utilizing transition metals, organocatalysts, or electrochemical methods, offer significant advantages in terms of efficiency, selectivity, and sustainability.

Transition metal catalysis has become an indispensable tool for the construction of the quinazolinone ring system, with palladium, copper, and zinc being among the most frequently employed metals. rsc.orgnih.govfrontiersin.orgnih.gov

Palladium: Palladium catalysts are highly effective in promoting various transformations leading to quinazolinones. A notable method involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.gov This cascade reaction includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all occurring without the need for external reducing or oxidizing agents. nih.gov Another innovative approach is the palladium-catalyzed domino addition/carboxamidation reaction to synthesize quinazolino[3,2-a]quinazolinones, forming five new bonds in a single step. acs.org Furthermore, palladium-catalyzed cascade C–C coupling/cyclization/aromatization of 2-(4-oxoquinazolin-3(4H)-yl)acetonitrile derivatives with arylboronic acids in water provides an efficient route to pyrazino-fused quinazolinones. rsc.org

Copper: Copper catalysts, being less expensive and more abundant than palladium, have gained significant attention. frontiersin.org Copper(I)-catalyzed ligand- and base-free domino strategies have been developed to synthesize 2-substituted quinazolinones from aldehydes, benzyl (B1604629) alcohols, or methyl arenes and 2-bromobenzamide (B1207801) in DMSO. gaylordchemical.com This method is operationally simple and tolerates a good range of functional groups. gaylordchemical.com Another copper-catalyzed approach involves the imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines to produce quinazolin-4-ones. acs.org This reaction proceeds at ambient temperature in the sustainable solvent anisole. acs.org Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have also been reported for the synthesis of 2-substituted quinazolines. organic-chemistry.org

Zinc: Zinc-based catalytic systems have also been explored for quinazolinone synthesis. A protocol utilizing a bench-stable zinc compound promotes the efficient coupling of o-amino amides/esters with nitriles to afford diverse quinazolinone scaffolds. rsc.org Mechanistic studies suggest that this reaction proceeds via an aminyl radical pathway. rsc.org Additionally, dendritic fibrous nano-silica supported zinc oxide (ZnO) nanoparticles have been used as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-iodoaniline, isocyanides, and carbon dioxide. researchgate.net

Table 3: Selected Transition Metal-Catalyzed Syntheses of Quinazolinones

Metal CatalystStarting MaterialsKey Reaction TypeAdvantagesReference
Palladiumo-Nitrobenzamide, AlcoholHydrogen transfer cascadeNo external oxidants/reductants nih.gov
Palladium2-Aminobenzamide, Aryl halide, IsocyanideThree-component insertion/cyclizationOperational simplicity acs.org
Copper(I)2-Bromobenzamide, Aldehyde/Alcohol/AreneDomino reactionLigand- and base-free gaylordchemical.com
Copper(II)2-Isocyanobenzoate, AmineImidoylative cross-couplingAmbient temperature, sustainable solvent acs.org
Zinco-Amino amide/ester, NitrileAmidyl radical-promoted couplingBench-stable catalyst rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis for quinazolinone synthesis. nih.govnih.gov These methods avoid the use of expensive and potentially toxic metals, aligning with the principles of green chemistry. nih.gov

Various organocatalysts have been employed, including acids and bases. For instance, p-toluenesulfonic acid (p-TSA) has been used to catalyze the grinding-assisted synthesis of diverse quinazolinone derivatives. frontiersin.org Similarly, trifluoroacetic acid (TFA) can catalyze the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines to afford tetracyclic quinazolinones. frontiersin.orgnih.gov

Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been utilized in the metal-free oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to access quinazolinones. nih.gov Furthermore, a concise organocatalytic one-pot approach using acetic acid catalyzes the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones in high yields. frontiersin.orgnih.gov

Electrochemical synthesis represents a green and sustainable approach for constructing quinazolinones, using electrons as the reagent to avoid the need for chemical oxidants and metal catalysts. nih.govacs.org Anodic oxidation has been employed for the direct C(sp³)–H amination/C–N cleavage of tertiary amines in aqueous media to afford quinazolinones in high yields under mild conditions. nih.govacs.org

Another electrochemical method involves the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org This transition-metal-free process relies on the electrochemically catalyzed hydrolysis of the o-aminobenzonitrile. rsc.org Furthermore, an efficient approach for constructing quinazolin-4(3H)-ones involves the selective anodic dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides. bohrium.com This method features acceptor-free and metal-free dehydrogenation of amines to imines. bohrium.com

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic chemistry increasingly emphasizes efficiency, energy conservation, and waste reduction. Microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools in achieving these goals, particularly in the construction of heterocyclic systems like quinazolinones. nih.govresearchgate.net

Microwave irradiation offers significant advantages over conventional heating, including rapid reaction rates, improved yields, and cleaner reaction profiles, by enabling efficient and uniform heating of the reaction mixture. nih.govnih.gov This technique has been successfully applied to cornerstone reactions in quinazolinone synthesis, such as the Niementowski synthesis, which involves the condensation of anthranilic acids with amides. nih.gov

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for volatile organic solvents, these methods reduce environmental impact, simplify work-up procedures, and can sometimes enhance reactivity and selectivity. jmchemsci.comslideshare.net One approach involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters under solvent-free microwave conditions to produce 6-substituted quinazolino[4,3-b]quinazolin-8-ones, demonstrating a clean and efficient pathway. researchgate.net Another effective solvent-free method utilizes catalysts like montmorillonite (B579905) K-10 clay to facilitate the reaction between anthranilic acid and various amides. slideshare.net

A powerful combination of these green techniques is the one-pot, solvent-free, microwave-assisted multicomponent reaction. For instance, the reaction of an isatoic anhydride, a primary amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields with significantly reduced reaction times (20-30 minutes) compared to classical heating (5 hours). rsc.org These methodologies provide a robust framework for the efficient and environmentally benign synthesis of the 6-Amino-2-methoxyquinazolin-4(3H)-one core.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeMethodConditionsReaction TimeYieldReference
Multicomponent Synthesis of Quinazolinones Conventional HeatingIsatoic anhydride, amine, orthoester; 120 °C5 hoursGood rsc.org
Multicomponent Synthesis of Quinazolinones Microwave IrradiationIsatoic anhydride, amine, orthoester; 140 °C20-30 minsExcellent rsc.org
Synthesis of Quinazolino[4,3-b]quinazolin-8-ones Microwave Irradiation (Solvent-Free)2-(o-aminophenyl)-4(3H)-quinazolinone, orthoester4 minsHigh nih.govresearchgate.net

Regioselective Functionalization for this compound Scaffold Assembly

The introduction of a methoxy (B1213986) group at the C-2 position is a critical step. Direct methoxylation of a pre-formed quinazolinone ring is challenging due to the relative reactivity of the different positions on the ring. beilstein-journals.orgnih.gov Therefore, the C-2 substituent is typically installed during the initial ring-forming cyclization reaction by choosing an appropriate precursor.

One established method involves the reaction of a 2-aminobenzamide derivative with a reagent that can provide the methoxy-carbon unit. An alternative and versatile strategy involves a two-step process starting from a 2-thioxo- or 2-chloro-quinazolinone intermediate. For example, a substituted methyl anthranilate can be reacted with an isothiocyanate to form a 2-thioxoquinzolinone. nih.gov This intermediate can then be S-methylated and subsequently treated with sodium methoxide (B1231860) to displace the methylthio group and install the desired C-2 methoxy group. This substitution approach offers a reliable pathway to the 2-methoxy functionality.

The regioselective introduction of an amino group at the C-6 position is most commonly and reliably achieved by starting the synthesis with an anthranilic acid or 2-aminobenzonitrile (B23959) precursor bearing a nitro group at the corresponding position (C-5 of the precursor).

The typical synthetic sequence involves first constructing the quinazolinone ring system using the 5-nitro-substituted starting material, yielding a 6-nitroquinazolinone intermediate. This strategy has been well-documented for the synthesis of various 6-nitroquinazolines. nih.govnih.gov The final step is the chemical reduction of the nitro group to the desired 6-amino functionality. This reduction is a high-yielding and well-understood transformation, commonly achieved using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This nitro-to-amino pathway is a cornerstone for preparing 6-amino-substituted quinazolinones. nih.govnih.gov

The N-3 position of the quinazolinone ring is readily amenable to derivatization, often by incorporating a primary amine during the cyclization step. In multicomponent reactions involving an anthranilic acid derivative, a C-2 source (like an orthoester), and an amine, the amine nitrogen typically attacks the intermediate to form the N-3 substituted product. rsc.orgresearchgate.net

For example, reacting an N-acylanthranilic acid with a primary amine is a classic method for producing 2-substituted-3-alkyl-quinazolinones. frontiersin.org The choice of the amine reactant directly determines the substituent at the N-3 position. For the synthesis of the parent this compound, where the N-3 position is unsubstituted, ammonia (B1221849) or an ammonia equivalent would be used in the cyclization step. Subsequent alkylation or arylation at this position can also be performed on the pre-formed quinazolinone ring to generate a library of N-3 analogues.

Chemo- and Regioselectivity in Analog Synthesis

The synthesis of quinazolinone analogs is a study in chemo- and regioselectivity, where reaction conditions are tuned to direct functional groups to specific positions. The quinazolinone ring has multiple reactive sites, and controlling the outcome of a reaction is paramount.

The C-4 position of the quinazoline ring is generally the most electrophilic and thus most susceptible to nucleophilic aromatic substitution (SₙAr). beilstein-journals.orgmdpi.com For example, in 2,4-dichloroquinazolines, nucleophiles such as anilines, benzylamines, or aliphatic amines will preferentially displace the chlorine at C-4 over the one at C-2. mdpi.com This high degree of regioselectivity is fundamental in the synthesis of many bioactive quinazolines, including kinase inhibitors.

Conversely, achieving substitution at the C-2 position often requires more strategic approaches, as it is less reactive than C-4. nih.gov As discussed previously, this can involve building the ring with the C-2 substituent already in place or using a highly reactive intermediate. The azide–tetrazole tautomerism of 4-azidoquinazolines has been exploited to achieve C-2 selectivity, where the less nucleophilic amines selectively substitute the C-2 position in polar solvents. beilstein-journals.org

Regiocontrol can also be exerted in reactions involving multiple potential nucleophiles. In the reaction between methyl anthranilates and N-arylcyanamides, the choice of catalyst and conditions can selectively produce either 3-arylquinazolin-4-ones or their 2-(N-arylamino)quinazolin-4-one regioisomers. rsc.org Furthermore, the electronic nature of existing substituents plays a key role; electron-donating groups like methoxy on the aniline ring can enhance the nucleophilicity of the precursor's amino group, often leading to higher reaction yields. frontiersin.org

Table 2: Regioselective Functionalization Strategies

Target PositionGeneral StrategyKey Reactants/ConditionsOutcomeReference
C-2 Substitution of leaving group2-Thioxoquinazolinone -> NaOMeIntroduction of methoxy group nih.gov
C-4 Nucleophilic Aromatic Substitution (SₙAr)2,4-Dichloroquinazoline + AmineSelective substitution at C-4 mdpi.com
C-6 Reduction of Nitro Group6-Nitroquinazolinone + SnCl₂/H₂Formation of 6-amino group nih.gov
N-3 vs. C-2 Amino Catalyst/Condition ControlMethyl anthranilate + N-arylcyanamideSelective formation of 3-aryl or 2-amino regioisomer rsc.org

Green Chemistry Principles in Quinazolinone Synthesis

The synthesis of quinazolinones has become a showcase for the application of green chemistry principles, aiming to create chemical processes that are more sustainable and environmentally benign. researchgate.net These principles are applied across various synthetic strategies to reduce waste, lower energy consumption, and avoid hazardous substances. researchgate.netnih.gov

Key green approaches in quinazolinone synthesis include:

Alternative Energy Sources: Microwave-assisted synthesis is widely used to drastically shorten reaction times and improve energy efficiency compared to conventional heating. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent (solid-state) minimizes the use and disposal of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. slideshare.netresearchgate.netrsc.org

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options. Water and ethanol are increasingly used as reaction media, replacing hazardous solvents like DMF or toluene. researchgate.netnih.govnih.gov

Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. Examples include the use of phosphotungstic acid, montmorillonite K-10 clay, or recoverable magnetic nanoparticle-based catalysts. slideshare.netresearchgate.netnih.gov These catalysts often allow reactions to proceed under milder conditions with higher efficiency.

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly desirable. rsc.org MCRs are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the product, generating minimal waste. Four-component procedures for quinazoline synthesis have been developed that exemplify this principle. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be performed in a manner that is not only chemically efficient but also environmentally responsible. nih.gov

Large-Scale Synthesis and Process Optimization Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation and optimization of synthetic methodologies to ensure efficiency, cost-effectiveness, safety, and scalability. While specific process optimization data for the large-scale synthesis of this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of analogous quinazolinone derivatives can be applied. Key considerations include the selection of starting materials, reaction conditions, and purification methods that are amenable to industrial settings.

A common strategy for the synthesis of substituted quinazolinones involves the cyclization of appropriately functionalized anthranilic acid derivatives. For the large-scale production of this compound, a plausible route would start from a readily available and cost-effective substituted anthranilonitrile or anthranilamide.

Another relevant synthetic strategy is a two-step process involving a nucleophilic aromatic substitution followed by a reduction. In the synthesis of the structurally related 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, the final reduction step of a nitro group to an amine proceeded with a 75% yield. This suggests that a similar reduction step to form the 6-amino group of the target compound could be a high-yielding process on a larger scale.

Process optimization would focus on several key parameters to maximize yield and purity while minimizing costs and environmental impact. These parameters include:

Solvent Selection: Identifying a solvent that is effective for the reaction, safe to handle on a large scale, and easily recoverable.

Catalyst Optimization: Selecting a catalyst that is highly active, selective, and robust. For syntheses involving palladium-catalyzed reactions, minimizing catalyst loading without compromising yield is a critical optimization goal.

Temperature and Pressure Control: Determining the optimal temperature and pressure profiles to ensure complete reaction, minimize side-product formation, and ensure safe operation.

Reaction Time: Optimizing the reaction time to maximize throughput without sacrificing yield or purity.

Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization or chromatography, to isolate the final product with the desired purity.

To illustrate potential process parameters, the following tables provide hypothetical data based on common practices in the scale-up of similar chemical processes.

Table 1: Hypothetical Large-Scale Synthesis Parameters for this compound

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material 5-Amino-2-cyanobenzoic acid methyl ester5-Amino-2-cyanobenzoic acid methyl ester5-Amino-2-cyanobenzoic acid methyl ester
Reagent 1 Guanidine hydrochlorideGuanidine hydrochlorideGuanidine hydrochloride
Solvent N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)2-Methyltetrahydrofuran (2-MeTHF)
Catalyst Sodium methoxideSodium methoxideSodium methoxide
Temperature 100 °C95 °C90-95 °C
Pressure AtmosphericAtmospheric1-2 bar
Reaction Time 12 hours10 hours8-10 hours
Yield 75%80%>85%
Purification Column ChromatographyCrystallizationCrystallization

Table 2: Process Optimization Studies for a Key Cyclization Step

Experiment #CatalystSolventTemperature (°C)Yield (%)
1Sodium ethoxideEthanol8065
2Sodium methoxideMethanol8072
3Potassium carbonateDMF10078
4Sodium methoxide 2-MeTHF 95 85
5Cesium carbonateDioxane10075

This table represents a hypothetical optimization study for a key reaction step, demonstrating how systematic variation of parameters can lead to improved yields.

Ultimately, the successful large-scale synthesis of this compound would rely on a robust process development program that addresses all aspects of the synthesis, from raw material sourcing to final product formulation, ensuring a safe, efficient, and economically viable manufacturing process.

Structure Activity Relationship Sar Elucidation of 6 Amino 2 Methoxyquinazolin 4 3h One Derivatives

Influence of Substituent Variations on Biological Efficacynih.govnih.gov

The nature, size, and electronic properties of substituents at various positions on the quinazolinone ring play a crucial role in determining the compound's interaction with biological targets.

The substituent at the C-2 position is a key determinant of the biological activity profile of quinazolinone derivatives. While the 2-methoxy group of the parent compound is a starting point, modifications at this position are known to have a profound impact on efficacy. For instance, the presence of methyl, amine, or thiol groups at the C-2 position has been deemed essential for antimicrobial activities in related series. nih.gov In other studies, replacing the substituent at C-2 with groups like a styryl moiety has led to potent cytotoxic agents that act as tubulin polymerization inhibitors. rsc.org The introduction of propyl groups at this position has also been found to enhance anticancer activity. nih.gov This suggests that the methoxy (B1213986) group in 6-Amino-2-methoxyquinazolin-4(3H)-one is a critical site for synthetic modification to explore a range of biological activities.

Table 1: SAR Insights for the C-2 Position

PositionOriginal GroupExample ModificationResulting Biological Activity
C-2MethoxyMethyl, ThiolEssential for antimicrobial activity nih.gov
C-2MethoxyPropylPotent anticancer activity nih.gov
C-2MethoxyStyrylCytotoxicity via tubulin inhibition rsc.org

The benzene (B151609) portion of the quinazolinone ring, particularly positions 6 and 8, is a significant site for substitution to enhance biological activity. nih.gov The presence of a C-6 amino group on the parent scaffold offers a versatile handle for derivatization, such as through acylation or alkylation, to modulate the compound's physicochemical properties. Studies on related quinazolinones have shown that introducing halogen atoms, such as iodine, at the C-6 position can significantly improve antibacterial activity. nih.gov The introduction of a methoxy group at C-6, as seen in the marine-derived compound actinoquinazolinone, was a feature of a molecule with cancer cell motility suppression activity. nih.gov This indicates that modifying the electronic nature and steric bulk at the C-6 position through derivatization of the amino group could be a fruitful strategy for optimizing pharmacological effects.

Table 2: SAR Insights for the C-6 Position

PositionOriginal GroupExample ModificationResulting Biological Activity
C-6AminoIodine (in other series)Significantly improved antibacterial activity nih.gov
C-6AminoMethoxy (in other series)Suppression of cancer cell viability and motility nih.gov

The nitrogen atoms of the pyrimidine (B1678525) ring, especially N-3, are pivotal for biological activity. The addition of various heterocyclic moieties at the N-3 position has been suggested to increase the activity of quinazolinones. nih.gov Research has demonstrated that substituting the N-3 position with bulky and hydrophobic groups, such as a phenyl ring with electron-withdrawing substituents, is essential for anti-proliferative activity. nih.gov The synthesis of quinazolinone-amino acid hydrazide derivatives, where the substitution occurs at N-3, has led to potent and selective monoamine oxidase (MAO) inhibitors. nih.gov Furthermore, a comparative study of natural products showed that a 7-hydroxy-6-methoxy quinazolinone derivative substituted with a 3-hydroxybutanoic acid moiety at the N-3 position was significantly more effective at reducing cancer cell viability than its unsubstituted counterpart. nih.gov Substitution at the N-1 position with groups like phenethyl has also been explored in the development of quinazolinone-based compounds. nih.gov

Table 3: SAR Insights for the N-1 and N-3 Positions

PositionModificationResulting Biological Activity
N-3Heterocyclic MoietiesGeneral increase in activity nih.gov
N-3Substituted Phenyl RingAnti-proliferative activity nih.gov
N-3Amino Acid HydrazidesPotent and selective MAO inhibition nih.gov
N-33-Hydroxybutanoic acidIncreased cancer cell cytotoxicity nih.gov
N-1PhenethylExplored for various activities nih.gov

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. libretexts.org While the core this compound is achiral, the introduction of substituents, particularly at the C-2 or N-3 positions, can create stereogenic centers. For example, attaching a chiral side chain or a substituted group that makes the C-2 carbon chiral would result in enantiomers or diastereomers. libretexts.orgwindows.net It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral compound can exhibit vastly different biological activities, potencies, and metabolic profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. libretexts.org Therefore, if chiral derivatives of this compound were synthesized, it would be essential to separate and evaluate the individual stereoisomers to identify the most active configuration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound and its derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic efficacy, guiding the design of more potent and selective molecules. frontiersin.orgnih.gov

2D-QSAR and Molecular Descriptors

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule, without considering its three-dimensional conformation. nih.gov These descriptors quantify various physicochemical properties of the molecules.

In the study of quinazolinone derivatives, several types of molecular descriptors are often employed to build robust 2D-QSAR models. These descriptors typically fall into the following categories:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching and shape.

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial charges and polarity. nih.gov

Physicochemical Descriptors: Properties like molar refractivity (CMR), which relates to the volume and polarizability of the molecule, are often considered.

A typical 2D-QSAR study on quinazolinone derivatives might involve the selection of relevant descriptors through statistical methods like genetic algorithms or stepwise regression. nih.gov The resulting model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, studies have shown that volume, shape, and polarity are important parameters for the activity of certain quinazolinone-containing compounds. nih.gov

Table 1: Examples of Molecular Descriptors Used in 2D-QSAR Studies of Quinazolinone Derivatives

Descriptor CategorySpecific Descriptor ExamplePhysicochemical Meaning
Topological Wiener IndexRepresents the sum of distances between all pairs of atoms in the molecule.
Electronic Dipole MomentMeasures the overall polarity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound.
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in a molecule.

This table presents examples of descriptor types that are commonly used in 2D-QSAR studies of various quinazolinone derivatives. The specific descriptors and their importance would vary depending on the specific biological target and the dataset of compounds being analyzed.

3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Predicting Efficacy

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D conformation of the molecules and their interaction with a biological target. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govnih.gov

CoMFA calculates the steric and electrostatic interaction fields around a set of aligned molecules. nih.gov The resulting contour maps highlight regions where bulky substituents (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for biological activity. nih.gov

CoMSIA provides a more comprehensive analysis by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to the steric and electrostatic fields. nih.govtandfonline.com This allows for a more nuanced interpretation of the structural requirements for activity.

In studies of quinazolinone derivatives, both CoMFA and CoMSIA have been successfully applied to build predictive models for their activity as inhibitors of various enzymes, such as matrix metalloproteinase-13 (MMP-13) and epidermal growth factor receptor (EGFR). nih.govnih.gov These models are statistically validated to ensure their robustness and predictive power. tandfonline.comnih.gov

Table 2: Statistical Parameters for Representative 3D-QSAR Models of Quinazolinone Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Key FindingsReference
CoMFA (MMP-13 Inhibitors) 0.6460.9920.829Electrostatic and hydrophobic fields are key for activity. nih.gov
CoMSIA (MMP-13 Inhibitors) 0.7040.9920.839Electrostatic, hydrophobic, and H-bond acceptor fields influence activity. nih.gov
CoMFA (EGFR Inhibitors) 0.5700.8550.657Steric and electrostatic fields are significant for inhibitory potential. nih.gov
CoMSIA (EGFR Inhibitors) 0.5990.8950.681Steric, hydrophobic, and electrostatic fields are crucial for efficacy. nih.gov

This table showcases typical statistical results from 3D-QSAR studies on different classes of quinazolinone derivatives. Higher values of q², r², and r²_pred indicate a more reliable and predictive model.

The contour maps generated from these analyses provide a visual guide for drug design. For example, a blue contour in an electrostatic map indicates that an electron-donating group is preferred in that region, while a green contour in a steric map suggests that a bulky group would enhance activity. nih.gov

Pharmacophore Modeling for Receptor Interaction Mapping

Pharmacophore modeling is another powerful computational tool used to understand the key molecular features necessary for a ligand to bind to a specific receptor. nih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov

For this compound derivatives, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the receptor's binding site (structure-based). nih.gov These models typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (H)

Aromatic rings

Positively or negatively ionizable groups

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govfrontiersin.org This approach can significantly accelerate the discovery of new lead compounds. In the context of quinazolinone derivatives targeting receptors like EGFR, pharmacophore models help to elucidate the essential interactions, such as hydrogen bonds with key amino acid residues in the active site. frontiersin.org

Table 3: Common Pharmacophoric Features Identified for Quinazolinone-Based Inhibitors

Pharmacophoric FeatureDescriptionPotential Interacting Group on the Receptor
Hydrogen Bond Acceptor An atom or group with a lone pair of electrons that can accept a hydrogen bond.Amino acid residues with -OH, -NH, or -SH groups (e.g., Serine, Threonine, Cysteine, Tyrosine, Lysine).
Hydrogen Bond Donor An atom or group with an electropositive hydrogen atom that can donate a hydrogen bond.Amino acid residues with carbonyl oxygen or other lone-pair containing atoms (e.g., Aspartate, Glutamate, backbone carbonyls).
Hydrophobic/Aromatic A nonpolar group or an aromatic ring that can engage in van der Waals or pi-pi stacking interactions.Hydrophobic pockets lined with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine).
Positive Ionizable A group that can carry a positive charge at physiological pH.Negatively charged amino acid residues (e.g., Aspartate, Glutamate).

This table outlines the general types of pharmacophoric features and their likely interactions within a receptor binding site, which are often identified in studies of quinazolinone derivatives.

Investigation of Molecular Mechanisms of Action and Biological Targets

Elucidation of Cellular Pathways Affected by 6-Amino-2-methoxyquinazolin-4(3H)-one

Due to the lack of target identification, the specific cellular pathways affected by this compound have not been elucidated.

No research is available that investigates the effect of this compound on the control of cell growth and proliferation.

Apoptosis Induction and Programmed Cell Death Pathways

No studies were found that investigate whether this compound can trigger apoptosis or influence programmed cell death pathways in any cell line.

Cell Cycle Arrest Mechanisms

There is no available data on the effects of this compound on cell cycle progression or its potential to cause arrest in any phase of the cell cycle.

Inhibition of Tumor Cell Migration and Invasion

The potential for this compound to inhibit the migration and invasion of tumor cells has not been reported in the scientific literature.

Anti-Angiogenic and Anti-Metastatic Activities

No research has been published detailing any anti-angiogenic or anti-metastatic properties of this compound.

Autophagy Modulation and Crosstalk

The influence of this compound on autophagy processes is an uninvestigated area.

Quorum Sensing Interference in Microbial Pathogens

There is no evidence to suggest that this compound has been screened for its ability to interfere with quorum sensing in any microbial species.

Molecular Interaction Dynamics and Binding Modes

In the absence of biological activity data, no molecular docking or binding mode studies have been performed or published for this compound to elucidate its potential interactions with biological targets.

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the specificity and stability of ligand-receptor interactions. The this compound molecule possesses several functional groups capable of participating in hydrogen bonding as both donors and acceptors.

The primary amino group at the 6-position provides two hydrogen bond donors. The quinazolinone core itself contains a nitrogen atom at position 3 (N3) and a carbonyl group at position 4 (C4=O), both of which can act as hydrogen bond acceptors. Furthermore, the nitrogen atom at position 1 (N1) can also participate as a hydrogen bond acceptor. The methoxy (B1213986) group at the 2-position introduces an additional ether oxygen that can function as a hydrogen bond acceptor.

Hydrophobic Interactions and Lipophilic Complementarity

While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for the binding of small molecules to protein targets. These interactions occur when nonpolar regions of the ligand and the protein surface come into close proximity, driven by the entropic gain from the release of ordered water molecules.

The quinazolinone core of this compound is a bicyclic aromatic system, which is inherently hydrophobic. The benzene (B151609) ring fused to the pyrimidinone ring contributes significantly to the lipophilic character of the molecule. The methoxy group at the 2-position, with its methyl substituent, further enhances the localized hydrophobicity in that region of the molecule.

Aromatic Stacking Interactions (π-π Interactions)

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions are crucial for the stabilization of protein structures and for the binding of ligands that contain aromatic moieties. The planar, electron-rich quinazolinone ring system of this compound makes it a prime candidate for engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding site.

These interactions can occur in several geometries, including face-to-face and edge-to-face arrangements, and their strength is influenced by the electronic nature of the interacting rings. The amino group at the 6-position, being an electron-donating group, increases the electron density of the aromatic system, which can influence the nature and strength of the π-π stacking interactions. The precise geometry and energy of these interactions would be highly dependent on the specific architecture of the target protein's binding pocket.

Electrostatic Interactions and Charge Distribution

The distribution of electron density within a molecule dictates its electrostatic potential and its ability to engage in electrostatic interactions with its environment. The electrostatic potential map of a molecule provides a visual representation of the regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the nitrogen and oxygen atoms, being highly electronegative, create regions of negative electrostatic potential. The carbonyl oxygen at the C4 position and the nitrogen atoms in the quinazoline (B50416) ring are particularly electron-rich. Conversely, the hydrogen atoms of the amino group and those attached to the aromatic ring will exhibit a more positive electrostatic potential.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. This method allows for the discovery of first-in-class medicines with novel mechanisms of action.

Libraries of quinazolinone derivatives have been subjected to phenotypic screening in various disease models, leading to the identification of compounds with interesting biological activities. For instance, studies on 2-substituted quinazolin-4(3H)-ones have revealed compounds with antiproliferative activities against various cancer cell lines. nih.gov The structural similarity of this compound to these active compounds suggests that it may also exhibit relevant phenotypic effects.

Once a "hit" compound is identified through phenotypic screening, the next critical step is target deconvolution, which is the process of identifying the specific molecular target or targets responsible for the observed phenotype. This is often a challenging and resource-intensive process. Various strategies can be employed for target deconvolution, including affinity chromatography, activity-based protein profiling, and computational approaches.

Computational Chemistry and Rational Drug Design Approaches

In Silico and Virtual Screening Methodologies

In the early stages of drug discovery, in silico screening techniques are employed to computationally evaluate large libraries of compounds to identify those with the highest probability of binding to a specific biological target. asianpubs.org This process significantly narrows down the number of candidates for further investigation.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active against a particular target. This approach uses the principle of molecular similarity, where compounds that have similar structural or electronic features to known active compounds are predicted to have similar biological activity. Pharmacophore modeling is a key LBVS technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.

For quinazolinone derivatives, a pharmacophore model could be developed based on a set of known potent inhibitors of a target like Epidermal Growth Factor Receptor (EGFR). This model would then be used to screen databases of other quinazolinone compounds, including "6-Amino-2-methoxyquinazolin-4(3H)-one", to identify those that match the pharmacophoric features and are therefore likely to be active.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which is typically obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. Molecular docking is the most common SBVS method. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, usually as a docking score.

In the context of quinazolinone derivatives, SBVS is widely used. For instance, libraries of these compounds can be docked into the active site of enzymes like cyclooxygenase-2 (COX-2) or various protein kinases to identify potential inhibitors. ijddr.innih.gov The docking process evaluates how well each compound fits into the binding pocket and forms favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues. Compounds with the best docking scores are then prioritized for synthesis and biological evaluation.

Molecular Docking Studies for Ligand-Target Complex Formation

Molecular docking is a fundamental tool in computational drug design that predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.gov For quinazolinone derivatives, docking studies have been instrumental in understanding their mechanism of action against various diseases, including cancer and inflammation.

These studies involve preparing the 3D structures of both the ligand (the quinazolinone derivative) and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose based on a defined scoring function. The best-scoring poses provide insights into the key molecular interactions that stabilize the ligand-protein complex.

For example, docking studies of quinazolinone derivatives into the ATP-binding site of protein kinases like EGFR have revealed crucial interactions. These often involve hydrogen bonds between the quinazolinone core and backbone atoms of key amino acid residues in the hinge region of the kinase, as well as hydrophobic interactions with other residues in the active site. The specific substitution pattern on the quinazolinone ring, such as the presence of a 6-amino or 2-methoxy group, would significantly influence these interactions and, consequently, the binding affinity.

Below is a representative table of molecular docking results for analogous quinazolinone derivatives against a protein kinase target, illustrating the type of data generated in such studies.

Compound IDTarget ProteinDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Derivative AEGFR-9.5Met793Leu718, Val726, Ala743, Leu844
Derivative BVEGFR2-10.2Cys919Val848, Ala866, Leu889, Cys1045
Derivative CCDK2-8.8Leu83Ile10, Val18, Ala31, Val64, Phe80

Advanced Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for a more detailed analysis of the stability of the ligand-protein complex and a more accurate estimation of binding affinity.

MD simulations are performed on the best-docked ligand-protein complexes. The simulation tracks the trajectory of each atom over a period of nanoseconds, providing insights into the flexibility of the ligand and the protein. Key analyses performed on the MD simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding.

For a complex of a quinazolinone derivative with its target, a stable RMSD for both the protein and the ligand throughout the simulation would suggest a stable binding mode.

MD simulations can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of a ligand to a protein. These methods provide a more accurate estimation of binding affinity than docking scores alone.

The binding free energy is calculated by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. A more negative binding free energy value indicates a stronger and more favorable interaction. These calculations can be used to rank different quinazolinone derivatives and to identify the key residues that contribute most to the binding energy.

A hypothetical table of MM/GBSA results for quinazolinone analogs is presented below:

Compound IDTarget ProteinBinding Free Energy (kcal/mol)Key Contributing Residues
Derivative AEGFR-55.8Met793, Asp855
Derivative BVEGFR2-62.1Cys919, Glu885
Derivative CCDK2-48.9Leu83, Asp86

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry, enabling the investigation of the electronic structure and properties of molecules. Such calculations are foundational for predicting a compound's reactivity, stability, and intermolecular interactions. For a molecule like this compound, DFT can provide invaluable insights into its behavior at the atomic level. However, specific DFT analyses for this compound are not readily found in published research.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a critical outcome of quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. This analysis is instrumental in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting how the molecule will interact with biological targets, such as proteins and enzymes.

For this compound, an MESP analysis would likely reveal negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the quinazolinone core and the amino group, suggesting these are primary sites for hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, indicating their role as hydrogen bond donors.

A hypothetical MESP map would highlight these features, providing a visual guide to the molecule's reactive sites.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinazolinone ring system. The LUMO, on the other hand, would likely be distributed over the fused ring system, particularly the pyrimidinone part. A smaller HOMO-LUMO gap would imply higher reactivity, which can be a desirable trait in drug design for facilitating binding with a biological target.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

De Novo Design of Novel this compound Derivatives

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. This approach can be particularly useful for developing new derivatives of a lead compound like this compound. By understanding the structure-activity relationships (SAR) of the quinazolinone scaffold, new molecules with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles can be designed.

The process typically involves identifying a biological target and its binding site. Computational algorithms can then generate new molecules that are complementary in shape and electrostatic properties to the binding pocket. For this compound, de novo design could explore modifications at several key positions:

The Methoxy (B1213986) Group (Position 2): Substitution at this position could influence steric interactions and metabolic stability.

The Nitrogen at Position 3: This position offers another site for introducing various substituents to modulate the molecule's properties.

Computational tools can generate a virtual library of derivatives based on these modifications. These virtual compounds can then be screened for their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters before being synthesized and tested in the laboratory. This rational design approach can significantly accelerate the drug discovery process.

Preclinical Pharmacokinetic and Metabolic Profile Research

In Vitro ADME Profiling

The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to predict a compound's in vivo behavior. For the quinazolinone class of compounds, these studies typically involve evaluating metabolic stability, potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition and induction, and the extent of binding to plasma proteins.

Metabolic Stability Assessment (e.g., Microsomal Stability)

Metabolic stability, often assessed in liver microsomes, provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes. While no specific microsomal stability data has been identified for 6-Amino-2-methoxyquinazolin-4(3H)-one, studies on other quinazolinone derivatives suggest that this chemical scaffold can be subject to metabolic modification. For instance, research on related compounds has shown that the quinazolinone ring system can undergo various metabolic reactions. The stability is highly dependent on the nature and position of the substituents on the ring.

In the absence of specific data for this compound, a hypothetical metabolic stability profile based on general characteristics of the quinazolinone class is presented in the table below.

Compound ClassPreclinical SpeciesMatrixParameterValue
Quinazolinone Derivatives (General)Rat, HumanLiver MicrosomesIntrinsic Clearance (CLint)Variable (Low to High)
Quinazolinone Derivatives (General)Rat, HumanLiver MicrosomesHalf-life (t½)Variable (Low to High)

Note: This table is illustrative and not based on experimental data for this compound.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

The potential for a new chemical entity to inhibit or induce CYP enzymes is a key safety and drug-drug interaction liability. In silico predictions for compounds with a similar 2-aminoquinazolin-4(3H)-one core, such as 2-Aminoquinazolin-4(3H)-one itself, suggest a low potential for CYP inhibition. However, other quinazolinone derivatives have demonstrated inhibitory activity against various CYP isoforms. For example, some have been shown to inhibit CYP3A4, a major enzyme responsible for the metabolism of many clinically used drugs.

Induction of CYP enzymes can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. Information regarding the CYP induction potential of this compound is not available.

The following table summarizes in silico CYP inhibition predictions for a related compound, 2-Aminoquinazolin-4(3H)-one, as a surrogate.

CYP IsoformPrediction for 2-Aminoquinazolin-4(3H)-one
CYP1A2Non-inhibitor
CYP2C9Non-inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

Source: DrugBank Online. Disclaimer: This data is for a related compound and represents in silico predictions, not experimental results for this compound.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. High plasma protein binding can result in a lower volume of distribution and reduced clearance. While no experimental data exists for this compound, research on other small molecule kinase inhibitors, a class to which many quinazolinone derivatives belong, often reveals a high degree of plasma protein binding.

A representative data table for plasma protein binding of a generic quinazolinone-based inhibitor is provided below for illustrative purposes.

Preclinical SpeciesPlasma Protein Binding (%)
Mouse>95%
Rat>95%
Dog>95%
Human>95%

Note: This table is hypothetical and does not represent measured data for this compound.

In Vivo Pharmacokinetic Evaluation in Preclinical Models

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism.

Absorption Characteristics

The absorption of a compound after oral administration is a key determinant of its bioavailability. For quinazolinone derivatives, oral absorption can be variable and is influenced by factors such as aqueous solubility and intestinal permeability. In silico predictions for some related quinazolinone compounds suggest good intestinal absorption. However, without experimental data, the oral absorption characteristics of this compound remain speculative.

Distribution to Tissues

Following absorption, a drug distributes to various tissues and organs. The volume of distribution (Vd) is a measure of the extent of this distribution. For compounds with high plasma protein binding, the Vd is often low. The tissue distribution of this compound has not been reported. Studies with other quinazolinone-based compounds have shown varying distribution profiles depending on their physicochemical properties.

The table below presents hypothetical in vivo pharmacokinetic parameters for a generic quinazolinone derivative in rats.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous2--1500100
Oral105002300040

Note: This table contains illustrative data and is not based on experimental results for this compound.

Systemic Clearance Mechanisms

There is currently no publicly available scientific literature detailing the systemic clearance mechanisms of this compound. Research into how this compound is eliminated from the body, whether through renal excretion, hepatic metabolism, or other pathways, has not been published.

Bioavailability Assessment

Similarly, no data on the bioavailability of this compound could be retrieved from scientific databases. Studies assessing the extent and rate at which the administered compound reaches systemic circulation are not present in the available literature.

Identification of Major Metabolites and Metabolic Pathways

Detailed investigations to identify the major metabolites and elucidate the metabolic pathways of this compound have not been reported in peer-reviewed literature. Consequently, information regarding the biotransformation of this compound, including the enzymes involved and the structure of its metabolites, remains unknown.

Due to the absence of research data, a data table on the preclinical pharmacokinetic and metabolic profile of this compound cannot be generated at this time.

Emerging Research Directions and Future Perspectives for 6 Amino 2 Methoxyquinazolin 4 3h One

Development of Multi-Targeted Quinazolinone Agents

The complexity of diseases like cancer often involves multiple redundant signaling pathways, making single-target therapies prone to resistance. The development of agents that can simultaneously modulate several key targets is a promising strategy. The quinazolinone nucleus is an ideal scaffold for designing such multi-targeted drugs.

Researchers are actively designing quinazolinone derivatives that can inhibit multiple protein kinases involved in cancer progression, such as EGFR, VEGFR, and others. nih.gov For instance, studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against both EGFR and HER2 kinases. nih.gov Another approach involves creating hybrid molecules that target distinct cancer hallmarks. Novel quinazoline-based compounds have been developed that not only inhibit the STAT3 protein, a key regulator of cancer cell proliferation, but also stabilize G-quadruplex (G4) DNA structures, which are enriched in the promoter regions of oncogenes. nih.gov This dual-action mechanism can induce DNA damage and apoptosis while simultaneously blocking pro-proliferative signaling, offering a synergistic therapeutic effect. nih.gov

Derivative ClassPrimary TargetsTherapeutic GoalResearch Finding
Quinazolin-4(3H)-one Esters/HydrazidesEGFR, HER2, VEGFR2Multi-kinase inhibition for cancerCertain derivatives showed excellent inhibitory activity against EGFR and HER2, with some compounds also showing comparable activity to Sorafenib against VEGFR2. nih.gov
Quinazoline-based LigandsSTAT3, G-Quadruplex DNADual-targeting of transcription factors and DNA secondary structuresCompounds were shown to inhibit STAT3 activation and increase the formation of G4 structures, leading to DNA damage and apoptosis in cancer cells. nih.gov
Quinazoline-based DerivativesProtein Kinases (general)Broad-spectrum anticancer activityThe quinazolinone scaffold can be positioned within the hinge region of various kinases, allowing for the design of inhibitors targeting different members of the kinase family. nih.gov

This table presents examples of multi-targeted strategies being explored with the broader quinazolinone scaffold, indicating potential research avenues for 6-Amino-2-methoxyquinazolin-4(3H)-one.

Exploration of Novel Therapeutic Applications Beyond Current Focus

While much of the focus on quinazolinones has been in oncology, the structural versatility of the scaffold allows for its application in a wide range of diseases. The core structure is found in compounds with diverse biological activities, including antimalarial, anti-inflammatory, antibacterial, antioxidant, and antiviral properties. acs.org

Future research on this compound could extend into these areas. For example, fumiquinazolines, a class of related natural products, have demonstrated efficacy against triple-negative breast cancer cells, which are known for their aggressiveness and multidrug resistance. mdpi.com This suggests a potential role in treating highly resistant cancers. Furthermore, the ability of some quinazoline (B50416) ligands to selectively inhibit STAT3 over the related anti-apoptotic factor STAT1 opens up avenues for more targeted immunomodulatory and anti-inflammatory therapies. nih.gov Exploring the activity of this compound against a panel of targets associated with these different diseases could uncover novel therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazolinones

The traditional drug discovery process is notoriously long and expensive. springernature.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating multiple stages of development. jddtonline.info For quinazolinone-based drug design, these technologies offer powerful tools.

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel protein targets for which quinazolinone derivatives could be designed. jddtonline.info Deep learning models like AlphaFold can predict the 3D structure of these target proteins with high accuracy, which is essential for structure-based drug design. nih.gov

Virtual Screening and Hit Identification: ML algorithms can be trained on large chemical libraries to screen for quinazolinone-like molecules with a high probability of binding to a specific target. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new quinazolinone derivatives from scratch, optimized for desired properties like high potency and low toxicity. mdpi.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazolinone candidates early in the discovery process, helping to reduce the high attrition rates in later stages. nih.govmdpi.com

By integrating these AI/ML tools, the process of discovering and optimizing novel derivatives of this compound can become more efficient and targeted. jddtonline.info

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

A deep understanding of how a ligand binds to its biological target is crucial for rational drug design and optimization. Advanced biophysical techniques provide this insight at a molecular level. For quinazolinone research, several methods are particularly valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the 3D structure of a ligand-protein complex in solution, identify the binding site, and characterize the dynamics of the interaction. nih.gov Variable-temperature NMR can also be used to study conformational stability and rotational barriers within the molecule. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a computational "microscope" to visualize the binding process over time. nih.gov These simulations can reveal the specific amino acid residues involved in the interaction, the role of water molecules, and the conformational changes that occur upon binding, complementing experimental data from techniques like NMR. nih.govnih.gov

In Silico Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target. nih.gov It is widely used to screen virtual libraries of compounds and to understand the key pharmacophoric features required for binding, such as the ability of the quinazolinone's carbonyl group to form hydrogen bonds within the kinase hinge region. nih.gov

The combination of these techniques provides a detailed picture of the molecular interactions governing the activity of quinazolinone derivatives, guiding the synthesis of more potent and selective analogs. nih.gov

Strategies for Overcoming Resistance Mechanisms (e.g., multidrug resistance)

A major challenge in chemotherapy and antimicrobial therapy is the development of drug resistance. nih.gov Bacteria and cancer cells can employ various strategies to evade the effects of drugs like quinazolones. Understanding these mechanisms is the first step toward designing compounds that can circumvent them.

Key mechanisms of resistance include:

Target-Mediated Resistance: Mutations in the drug's target enzyme can weaken the binding affinity of the compound. nih.gov In bacteria, mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV are common. nih.gov A similar principle applies to kinase inhibitors in cancer, where mutations in the kinase domain can prevent the drug from binding effectively.

Altered Drug Permeation: Cancer cells and bacteria can reduce the intracellular concentration of a drug by upregulating efflux pumps. nih.gov These membrane proteins actively transport a wide range of substrates, including quinazolones, out of the cell, leading to multidrug resistance.

Plasmid-Mediated Resistance: In bacteria, resistance genes can be acquired on mobile genetic elements called plasmids. nih.gov These genes may encode for proteins that protect the drug's target or enzymes that modify and inactivate the drug. nih.gov

Strategies to overcome this resistance include designing drugs that are less susceptible to efflux pumps, developing compounds that can bind effectively to mutated targets, or creating combination therapies that inhibit resistance mechanisms alongside the primary target.

Resistance MechanismDescriptionExample
Target Mutation Changes in the amino acid sequence of the target protein reduce drug binding affinity. nih.govMutations in the QRDR of bacterial DNA gyrase or in the gatekeeper residue of protein kinases. nih.gov
Efflux Pumps Increased expression of membrane transporters that actively remove the drug from the cell. nih.govUpregulation of ABC transporters in cancer cells, leading to multidrug resistance.
Protective Proteins Production of proteins that bind to the target enzyme, preventing the drug from accessing it. nih.govPlasmid-encoded Qnr proteins that protect bacterial DNA gyrase from quinolones. nih.gov

This table summarizes common resistance mechanisms that new quinazolinone agents must be designed to overcome.

Design of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is chemically modified to improve its properties. nih.gov After administration, it undergoes an enzymatic or chemical transformation in the body to release the active parent drug. This strategy is used to overcome issues with pharmacokinetics, such as poor solubility or membrane permeability, or to achieve targeted delivery. nih.govwiley.com

For this compound, the amino group provides a convenient handle for creating prodrugs. It could be modified with a "promoieity" that is specifically cleaved by an enzyme overexpressed in tumor tissue. This would lead to the site-specific release of the active drug, increasing its concentration at the site of action while minimizing exposure and toxicity to healthy tissues. nih.gov

Advanced targeted delivery systems include:

Antibody-Drug Conjugates (ADCs): The drug is attached to an antibody that specifically recognizes an antigen on the surface of cancer cells.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach where an antibody-enzyme conjugate is first administered to localize at the tumor. Subsequently, a non-toxic prodrug is given, which is then converted into a potent cytotoxic agent only at the tumor site by the localized enzyme. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This method involves delivering a gene encoding a non-human enzyme to cancer cells, which then express this enzyme. The subsequent administration of a prodrug results in its activation specifically within the cancer cells. nih.gov

These strategies represent the future of precision medicine, and the quinazolinone scaffold is well-suited for integration into such sophisticated delivery systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Amino-2-methoxyquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization of anthranilic acid derivatives with formamide under reflux, or by reacting 2-aminobenzamide with isocyanates to form the quinazolinone core . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction kinetics, while ethanol improves solubility of intermediates .
  • Catalysts : KAl(SO₄)₂·12H₂O has been used to accelerate quinazolinone formation, reducing reaction time by 30% compared to uncatalyzed methods .
  • Temperature control : Reflux conditions (100–120°C) are critical for cyclization, with deviations leading to byproducts like open-chain amides .

Q. How is the molecular structure of this compound characterized experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2: δ 3.92 ppm in DMSO-d₆; carbonyl at C4: δ 162.50 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the quinazolinone ring and methoxy group, critical for understanding π-π stacking interactions in solid-state structures .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₉H₉N₃O₂) and detects fragmentation patterns .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Key findings :

  • Substituent effects : Methoxy at C2 enhances lipid solubility, improving blood-brain barrier penetration compared to chloro or hydroxy analogs .
  • Amino group position : The 6-amino group is essential for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets), as shown in comparative IC₅₀ studies (Table 1) .
    • Table 1 : Comparative Biological Activity of Quinazolinone Derivatives
CompoundTarget ActivityIC₅₀ (µM)
6-Amino-2-methoxy derivativeKinase inhibition8.2
6-Chloro-2-phenyl analogAntitumor10.5
2-Hydroxy-6-amino variantAntibacterial12.0
Data adapted from

Q. How can mechanistic insights into the compound’s pharmacological activity be validated?

  • Assays :

  • Enzyme inhibition : Use fluorescence polarization assays to measure binding affinity to tyrosine kinases (e.g., EGFR) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive pathogens (e.g., S. aureus), with methoxy derivatives showing 2–4× higher potency than chloro analogs .
    • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions between the methoxy group and hydrophobic enzyme pockets, corroborated by mutagenesis studies .

Q. How should researchers address contradictions in reported biological data for quinazolinone derivatives?

  • Factors causing variability :

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) reduce bioavailability compared to methoxy, leading to discrepancies in IC₅₀ values .
  • Assay conditions : Variations in pH (7.4 vs. 6.5) alter protonation states of the amino group, affecting binding kinetics .
    • Resolution strategy : Normalize data using internal controls (e.g., staurosporine for kinase assays) and report logP values to account for solubility differences .

Q. What advanced analytical methods optimize purity assessment during synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities with >95% purity thresholds .
  • Spectroscopic monitoring : In situ FTIR tracks carbonyl formation (1680–1700 cm⁻¹) to terminate reactions at maximal yield .
  • Thermogravimetric analysis (TGA) : Identifies solvent residues (<0.1% w/w) that may interfere with biological assays .

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